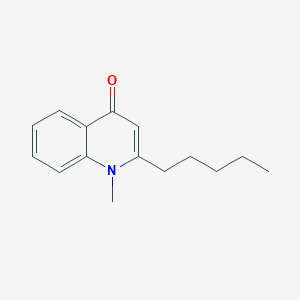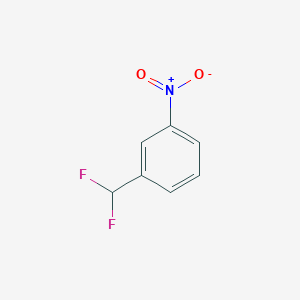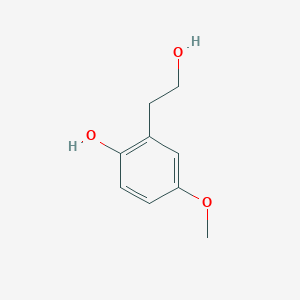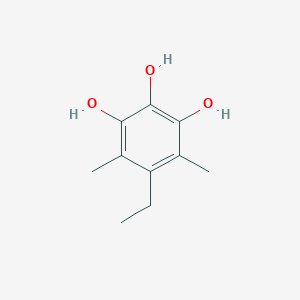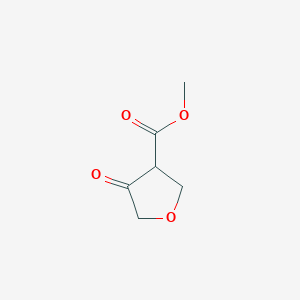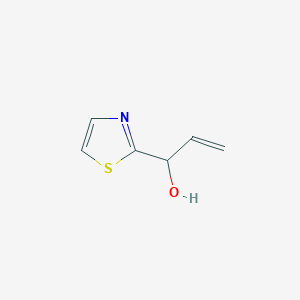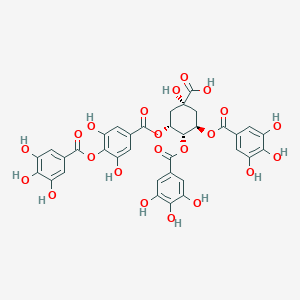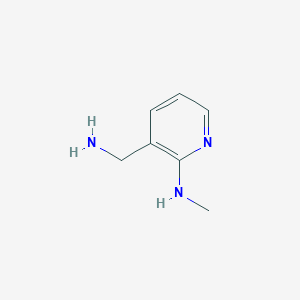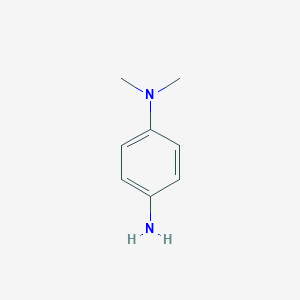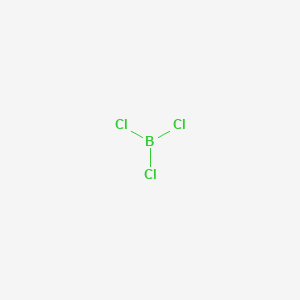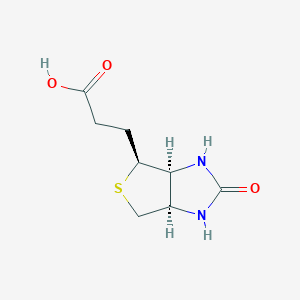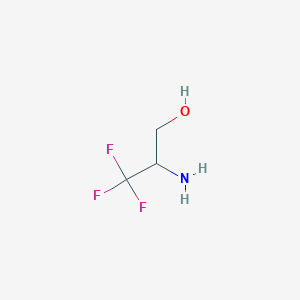
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine belongs to a category of compounds that have been synthesized for various biochemical and medicinal chemistry studies. These compounds are often evaluated for their selective inhibition properties against enzymes such as cyclooxygenases (Friesen et al., 1998).
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with ynals and sodium benzenesulfinates, demonstrating effective strategies for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives (Cui et al., 2018). Modified syntheses have also been developed to improve efficiency and environmental impact, such as the synthesis of related compounds using green metrics evaluation (Gilbile et al., 2017).
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed using various spectroscopy methods and crystallography. For instance, compounds in the pyridine series demonstrate varying molecular conformations and hydrogen bonding patterns, affecting their chemical reactivity and physical properties (Sagar et al., 2017).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve cyclooxygenase inhibition, highlighting their pharmaceutical relevance. The specific substitutions on the pyridine core, such as methylsulfonyl groups, significantly influence their biological activity and chemical reactivity (Friesen et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility and stability, of these compounds are crucial for their practical applications. Studies like those conducted by Mohammadi et al. (2020) offer insights into the effects of different substituents on the physical characteristics of related pyridine compounds (Mohammadi et al., 2020).
Aplicaciones Científicas De Investigación
PKCtheta Inhibition
Research into compounds with a pyridine core, similar to the specified compound, has identified their role as inhibitors of Protein Kinase C theta (PKCtheta). These studies have explored variations in the water-solubilizing group on the phenyl ring at C-5, highlighting their potential in drug development for targeting specific protein interactions. This has implications for therapies in immune disorders and cancer where PKCtheta plays a critical role (Joan Subrath et al., 2009).
Spin-Crossover and Phase Changes in Iron(II) Complexes
The study of iron(II) complexes, incorporating elements similar to the specified compound, has revealed interesting properties such as spin-crossover and crystallographic phase changes. These complexes show transitions between high-spin and low-spin states, influenced by the substitution on the pyridine ring, demonstrating potential applications in molecular electronics and spintronic devices (L. J. K. Cook et al., 2015).
Synthesis and Reactivity
The synthesis and reactivity of derivatives related to the specified compound have been extensively studied, showcasing its versatility in forming various heterocyclic structures. Such studies provide a foundation for developing new chemical entities with potential applications in drug discovery, highlighting the compound's utility as a building block in organic synthesis (Ivana Bradiaková et al., 2009).
Molecular Conformations and Hydrogen Bonding
Research into closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural motifs with the specified compound, has provided insights into molecular conformations and hydrogen bonding. This has implications for the design of molecules with specific physical and chemical properties, useful in pharmaceuticals and material science (B. K. Sagar et al., 2017).
Antiprotozoal Agents
Derivatives of the specified compound have shown promise as antiprotozoal agents, particularly against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research underlines the potential for developing new treatments for protozoal infections, leveraging the unique structural features of these compounds (M. Ismail et al., 2004).
Propiedades
IUPAC Name |
2-methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-3-4-14(11-18-12)17-16(9-10-21-17)13-5-7-15(8-6-13)22(2,19)20/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFDOQQTRIBLDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=CO2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
